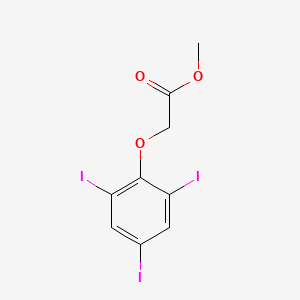
Acetic acid, (2,4,6-triiodophenoxy)-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, (2,4,6-triiodophenoxy)-, methyl ester is an organic compound characterized by the presence of iodine atoms attached to a phenoxy group, which is further connected to an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (2,4,6-triiodophenoxy)-, methyl ester typically involves the esterification of acetic acid derivatives with 2,4,6-triiodophenol. One common method includes the reaction of 2,4,6-triiodophenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
Acetic acid, (2,4,6-triiodophenoxy)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of iodine atoms or the conversion of ester groups to alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or dehalogenated compounds.
科学研究应用
Acetic acid, (2,4,6-triiodophenoxy)-, methyl ester has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving iodine metabolism and its effects on biological systems.
Medicine: Due to its iodine content, it may be explored for use in radiolabeling and imaging studies.
Industry: The compound’s unique properties make it useful in the development of specialty chemicals and materials.
作用机制
The mechanism by which acetic acid, (2,4,6-triiodophenoxy)-, methyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The iodine atoms in the compound can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. Additionally, the ester group can undergo hydrolysis to release active metabolites that interact with biological pathways.
相似化合物的比较
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid: A chlorinated analog with herbicidal properties.
(4-Iodophenyl)acetic acid: A related compound with a single iodine atom.
2-(2,4,6-Triiodophenoxy)acetic acid: A structurally similar compound with an acetic acid moiety.
Uniqueness
Acetic acid, (2,4,6-triiodophenoxy)-, methyl ester is unique due to the presence of three iodine atoms, which impart distinct chemical and physical properties
属性
CAS 编号 |
90347-82-3 |
|---|---|
分子式 |
C9H7I3O3 |
分子量 |
543.86 g/mol |
IUPAC 名称 |
methyl 2-(2,4,6-triiodophenoxy)acetate |
InChI |
InChI=1S/C9H7I3O3/c1-14-8(13)4-15-9-6(11)2-5(10)3-7(9)12/h2-3H,4H2,1H3 |
InChI 键 |
ULCCOFNXYJUKRA-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)COC1=C(C=C(C=C1I)I)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



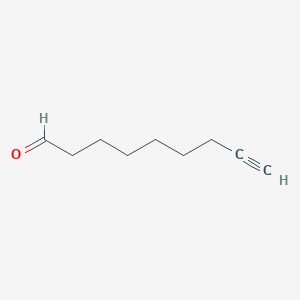
![2,3-Dimethyl-2-[(propan-2-yl)oxy]butane](/img/structure/B14372965.png)
![2,4-Dimethyl-3H-thieno[3,4-b][1,4]diazepine](/img/structure/B14372968.png)
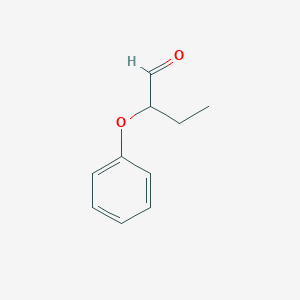
![2-{4-[(4-Fluorophenyl)sulfanyl]-3-nitrophenyl}-2-methyl-1,3-dithiane](/img/structure/B14372984.png)
![Bis[(pentabromophenyl)methyl] benzene-1,4-dicarboxylate](/img/structure/B14372988.png)
![1-[(1-Methoxypropan-2-yl)oxy]propan-2-yl prop-2-enoate](/img/structure/B14372992.png)
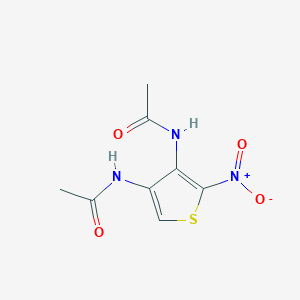
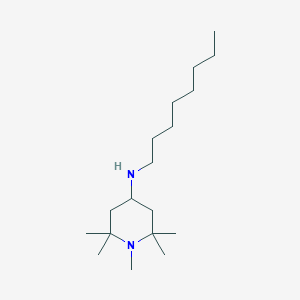
![1H-Pyrimido[1,2-a]quinoxaline, 2,3-dihydro-5-phenyl-, 6-oxide](/img/structure/B14373011.png)
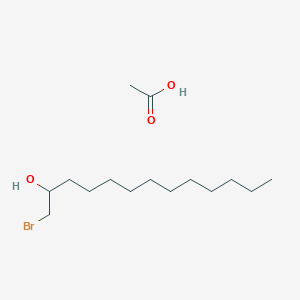

![Ethyl 2-oxo[1,3]thiazolo[5,4-b]pyridine-1(2H)-carboxylate](/img/structure/B14373024.png)
